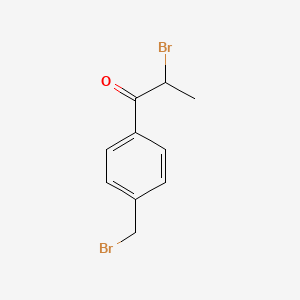
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one
Vue d'ensemble
Description
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H10Br2O. It is a brominated derivative of propiophenone and is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of bromine atoms, which makes it a valuable reagent in various chemical reactions.
Applications De Recherche Scientifique
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: For the development of new drugs and therapeutic agents.
Material science: In the synthesis of polymers and advanced materials.
Biological studies: As a probe to study biochemical pathways and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one typically involves the bromination of 1-(4-methylphenyl)propan-1-one. One common method includes the following steps:
Bromination of 1-(4-methylphenyl)propan-1-one: This reaction is carried out by adding bromine to 1-(4-methylphenyl)propan-1-one in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Products include substituted phenylpropanones with various functional groups.
Reduction: The major product is 1-(4-(bromomethyl)phenyl)propan-1-ol.
Oxidation: The major product is 1-(4-(bromomethyl)phenyl)propanoic acid.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one involves its reactivity with nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The carbonyl group also plays a crucial role in its reactivity, enabling reductions and oxidations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylpropan-1-one: Similar structure but lacks the additional bromomethyl group.
4-Bromo-1-phenylpropan-1-one: Similar structure but with the bromine atom at a different position.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to similar compounds. This makes it a valuable reagent in organic synthesis and various chemical reactions.
Propriétés
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLYAKUZZTTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Fluorophenyl)-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7712113.png)

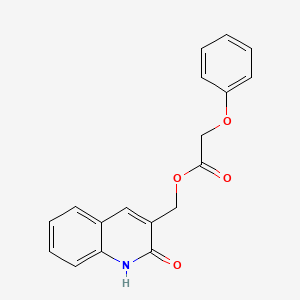
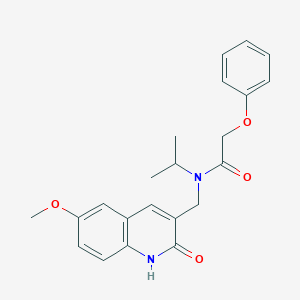
![[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-4-yl]-piperidin-1-yl-methanone](/img/structure/B7712138.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7712139.png)
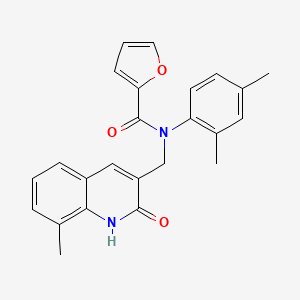
![ethyl 4-({N'-[(E)-[4-(methylsulfanyl)phenyl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7712156.png)
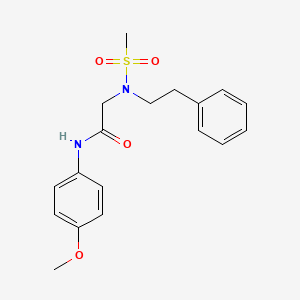
![4-bromo-N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7712170.png)
![N-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-ethoxybenzamide](/img/structure/B7712178.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7712181.png)
![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7712191.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)benzamide](/img/structure/B7712204.png)
